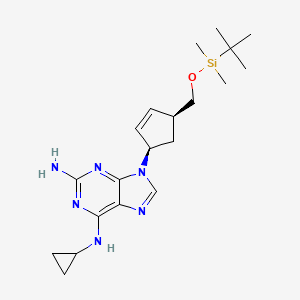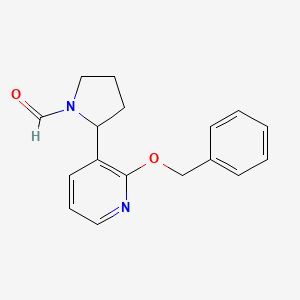
2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Benciloxi)piridin-3-il)pirrolidina-1-carbaldehído es un compuesto orgánico complejo que presenta un anillo de pirrolidina unido a un anillo de piridina, que está aún más sustituido con un grupo benciloxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-(Benciloxi)piridin-3-il)pirrolidina-1-carbaldehído generalmente implica reacciones orgánicas de múltiples pasosLas condiciones de reacción a menudo involucran el uso de catalizadores y reactivos específicos para garantizar que el producto deseado se obtenga con alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para la eficiencia, la rentabilidad y la seguridad. Esto podría incluir el uso de reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción con precisión.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-(Benciloxi)piridin-3-il)pirrolidina-1-carbaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar ácidos carboxílicos.
Reducción: El grupo aldehído se puede reducir para formar alcoholes.
Sustitución: El grupo benciloxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo aldehído produciría un ácido carboxílico, mientras que la reducción produciría un alcohol.
Aplicaciones Científicas De Investigación
2-(2-(Benciloxi)piridin-3-il)pirrolidina-1-carbaldehído tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de varias moléculas bioactivas.
Síntesis orgánica: Sirve como intermedio en la síntesis de compuestos orgánicos más complejos.
Estudios biológicos: Se utiliza en estudios para comprender la interacción de moléculas orgánicas con sistemas biológicos
Mecanismo De Acción
El mecanismo de acción de 2-(2-(Benciloxi)piridin-3-il)pirrolidina-1-carbaldehído implica su interacción con objetivos moleculares específicos. El anillo de pirrolidina y el grupo benciloxi juegan un papel crucial en su afinidad de unión y especificidad. El compuesto puede interactuar con enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Imidazo[1,2-a]piridinas: Estos compuestos comparten una estructura de anillo de piridina similar y son conocidos por su amplia gama de actividades biológicas.
Pirrolopirazinas: Estos compuestos contienen un anillo de pirrolidina y se utilizan en diversas aplicaciones medicinales.
Singularidad
2-(2-(Benciloxi)piridin-3-il)pirrolidina-1-carbaldehído es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. La presencia tanto del grupo benciloxi como del anillo de pirrolidina lo convierte en un intermedio versátil en la síntesis orgánica y en un compuesto valioso en química medicinal .
Propiedades
Fórmula molecular |
C17H18N2O2 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-(2-phenylmethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C17H18N2O2/c20-13-19-11-5-9-16(19)15-8-4-10-18-17(15)21-12-14-6-2-1-3-7-14/h1-4,6-8,10,13,16H,5,9,11-12H2 |
Clave InChI |
WLSZBXOVKSWINI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C=O)C2=C(N=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11826921.png)
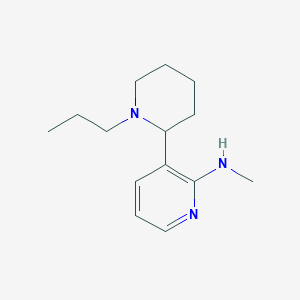
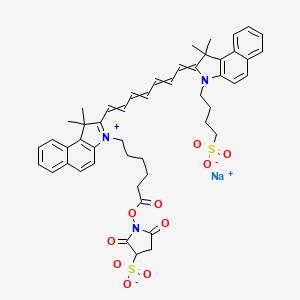

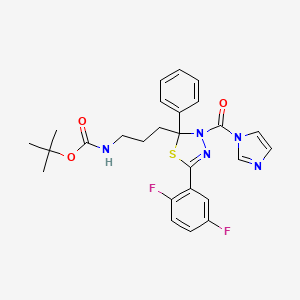


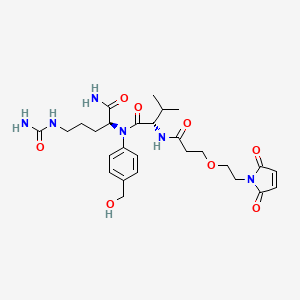
![Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B11826965.png)
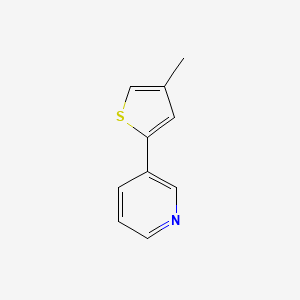
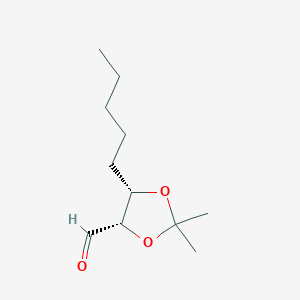
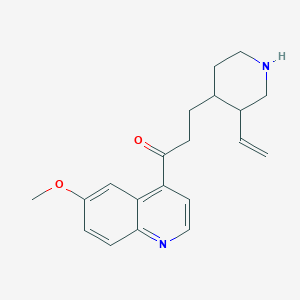
![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)
